molecular formula C9H11N3O3 B3092661 (E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide CAS No. 123367-22-6

(E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide

Cat. No. B3092661
CAS RN: 123367-22-6
M. Wt: 209.2 g/mol
InChI Key: FGBBTNYRURUPDI-HWKANZROSA-N
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Description

“(E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide” is a chemical compound with the CAS Number: 123367-22-6. It has a molecular weight of 209.2 and its IUPAC name is (E)-N,N-dimethyl-2-(4-nitro-1-oxido-3-pyridinyl)ethenamine .


Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 15 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 nitro group (aromatic), and 1 Pyridine .

Scientific Research Applications

Synthesis and Chemical Conversions (E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide demonstrates versatility in chemical transformations. It's a key compound in synthesizing derivatives of dipyrido[1,2-a:3,2-e]pyrimidine, thieno[2,3-b]pyridine, and (2-pyridylamino)polyene derivatives (Krichevsky, Alekseeva, & Granik, 2003).

Structural Insights and Crystallography In-depth structural analysis was conducted on 3-methyl-4-nitropyridine N-oxide and 3,5-dimethyl-4-nitropyridine N-oxide, which share structural similarities with this compound. This study revealed significant insights into their crystal structures, molecular conformations, and intramolecular charge transfers (Shiro, Yamakawa, & Kubota, 1977).

Advanced Spectroscopy and Molecular Dynamics The vibrational properties and molecular dynamics of related compounds like 2-bromo-4-nitropyridine N-oxide and 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide have been meticulously studied, providing valuable information on intermolecular interactions, molecular vibrations, and structural features (Hanuza et al., 2002); (Ban-Oganowska et al., 2001).

Safety and Hazards

The compound has a hazard statement H302, indicating it may be harmful if swallowed . Precautionary measures include wearing protective gloves and eye/face protection, and in case of contact with eyes, rinsing cautiously with water .

properties

IUPAC Name

(E)-N,N-dimethyl-2-(4-nitro-1-oxidopyridin-1-ium-3-yl)ethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-10(2)5-3-8-7-11(13)6-4-9(8)12(14)15/h3-7H,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBBTNYRURUPDI-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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